

1,3,5-Cyclohexanetriol: A Versatile C3-Symmetric Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 1,3,5-Cyclohexanetriol

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Introduction: **1,3,5-Cyclohexanetriol**, a carbocyclic polyol, presents a versatile and stereochemically rich scaffold for the synthesis of a diverse array of complex organic molecules. Its C3-symmetric nature and the presence of three secondary hydroxyl groups offer multiple points for functionalization, making it an attractive starting material for the construction of pharmaceuticals, natural product analogues, and functional materials. This document provides detailed application notes and experimental protocols for the use of **1,3,5-cyclohexanetriol** as a building block in organic synthesis, with a focus on its preparation and derivatization for applications in drug discovery.

Synthesis of cis,cis-1,3,5-Cyclohexanetriol

The all-cis stereoisomer of **1,3,5-cyclohexanetriol** is a common starting material due to its ready accessibility from the reduction of phloroglucinol. This hydrogenation reaction proceeds with high stereoselectivity, yielding the thermodynamically stable all-equatorial triol.

Experimental Protocol: Synthesis of cis,cis-1,3,5-Cyclohexanetriol

This protocol details the catalytic hydrogenation of phloroglucinol to afford cis,cis-**1,3,5-cyclohexanetriol**.

- Materials:
 - Phloroglucinol

- 10% Ruthenium on Carbon (Ru/C)
- Isopropyl alcohol (IPA)
- Hydrogen gas (H₂)
- High-pressure autoclave
- Procedure:
 - A high-pressure autoclave is charged with phloroglucinol and 10% Ru/C in isopropyl alcohol.
 - The autoclave is sealed and purged with nitrogen gas, followed by pressurization with hydrogen gas to 7600.51 Torr.
 - The reaction mixture is heated to 120 °C and stirred for 24 hours.
 - After cooling to room temperature, the autoclave is carefully depressurized.
 - The reaction mixture is filtered to remove the catalyst, and the filtrate is concentrated under reduced pressure to yield the crude product.
 - Purification by recrystallization or chromatography affords pure **cis,cis-1,3,5-cyclohexanetriol**.

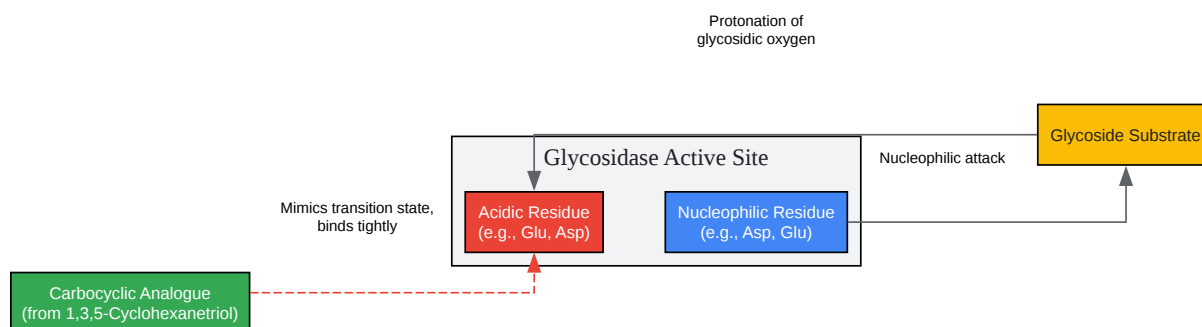
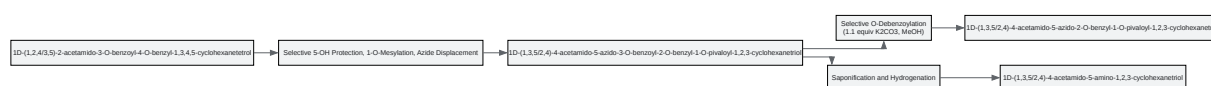
Starting Material	Catalyst	Solvent	Temperature (°C)	Pressure (Torr)	Time (h)	Yield (%)	Reference
Phloroglucinol	10% Ru/C	IPA	120	7600.51	24	77	[1]

Application in the Synthesis of Complex Bioactive Molecules

The rigid cyclohexane core of **1,3,5-cyclohexanetriol** serves as an excellent scaffold for the synthesis of carbocyclic nucleoside analogues and other complex molecules with potential therapeutic applications. The following example illustrates a multi-step synthesis of a highly functionalized aminocyclohexanetriol derivative, a precursor to pseudo-disaccharides which can act as enzyme inhibitors.[2][3]

Experimental Workflow: Synthesis of a **1,3,5-Cyclohexanetriol** Derivative

The following diagram outlines the key transformations in the synthesis of a complex aminocyclohexanetriol derivative starting from a protected cyclohexanetetrol, which itself can be derived from **1,3,5-cyclohexanetriol**.



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- To cite this document: BenchChem. [1,3,5-Cyclohexanetriol: A Versatile C3-Symmetric Building Block in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082517#1-3-5-cyclohexanetriol-as-a-building-block-in-organic-synthesis]

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